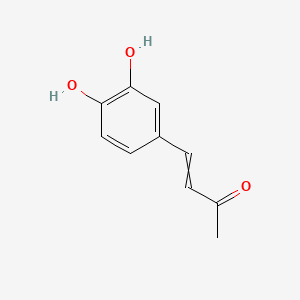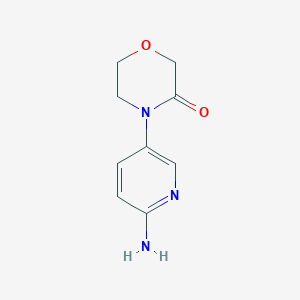
4-(6-Aminopyridin-3-YL)morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Aminopyridin-3-YL)morpholin-3-one is a heterocyclic organic compound with the molecular formula C9H11N3O2. It features a morpholine ring fused with a pyridine ring, which is substituted with an amino group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Aminopyridin-3-YL)morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromo-3-pyridineamine and morpholine.
Nucleophilic Substitution: The 6-bromo-3-pyridineamine undergoes a nucleophilic substitution reaction with morpholine in the presence of a base such as potassium carbonate. This step forms the intermediate 4-(6-bromopyridin-3-YL)morpholine.
Reduction: The intermediate is then subjected to a reduction reaction using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Catalytic Hydrogenation: Using a catalyst such as Pd/C to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Utilizing techniques like crystallization or chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
4-(6-Aminopyridin-3-YL)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-(6-Aminopyridin-3-YL)morpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(6-Aminopyridin-3-YL)morpholin-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Molecular Pathways: It may modulate signaling pathways involved in cellular processes such as apoptosis and proliferation
Comparison with Similar Compounds
Similar Compounds
4-(6-Aminopyridin-3-YL)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a piperazine ring instead of a morpholine ring.
4-(6-Aminopyridin-3-YL)benzamide: Similar structure but with a benzamide group instead of a morpholine ring
Uniqueness
4-(6-Aminopyridin-3-YL)morpholin-3-one is unique due to its specific combination of a morpholine ring and a pyridine ring with an amino group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(6-aminopyridin-3-yl)morpholin-3-one |
InChI |
InChI=1S/C9H11N3O2/c10-8-2-1-7(5-11-8)12-3-4-14-6-9(12)13/h1-2,5H,3-4,6H2,(H2,10,11) |
InChI Key |
HDKGYTYVHYLWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


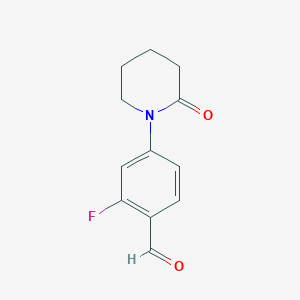
![[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]hydrazine](/img/structure/B12433933.png)
![trisodium;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B12433947.png)
![N-[3-(1,3-Oxazol-5-yl)phenyl]-5-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-8-carboxamide](/img/structure/B12433952.png)
![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}hydrazine](/img/structure/B12433962.png)
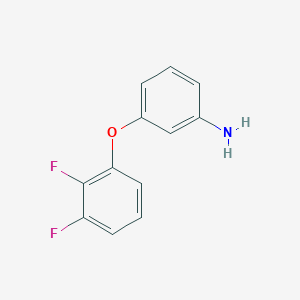

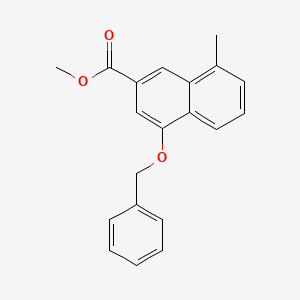
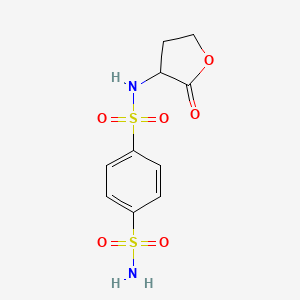
![bis[[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-butan-2-yl-2-hydroxybutanedioate](/img/structure/B12433999.png)
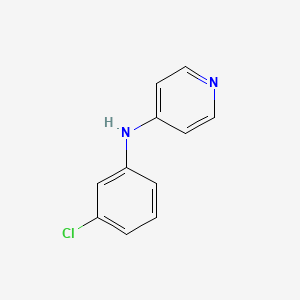
![N-[8-(Prop-2-enamido)octyl]prop-2-enamide](/img/structure/B12434002.png)
![4-Oxo-4-[4-(phenylsulfonyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B12434008.png)
